Ethyl maltol - 4940-11-8

Ethyl maltol

Catalog Number: EVT-312472
CAS Number: 4940-11-8
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl Maltol (EM) is a flavoring compound widely recognized for its sweet aroma and flavor-enhancing properties. Initially derived from the bark of the larch tree, maltol, and its derivative ethyl maltol, have become significant additives in the food industry. The synthesis of ethyl maltol was driven by the need to produce a more potent homolog of maltol due to the latter's limited natural availability and the growing demand for flavor and aroma enhancers in consumer products3.

Maltol

Relevance: Several studies have investigated Maltol alongside Ethyl Maltol, comparing their properties and applications. Both compounds exhibit similar flavor profiles and metal-chelating abilities. [, , , , , ] For example, research on the intestinal absorption of zinc complexes compared Maltol-Zn and Ethyl Maltol-Zn, finding that both enhance zinc uptake, potentially offering alternatives to zinc sulfate for treating zinc deficiency. [] Another study utilized Maltol and Ethyl Maltol as ligands for spectrophotometric iron determination. [] Additionally, a study investigated the simultaneous determination of Maltol, Ethyl Maltol, vanillin, and Ethyl vanillin in food products using spectrophotometry and artificial neural networks. [] These studies highlight the close relationship between Maltol and Ethyl Maltol in terms of their applications and properties.

Vanillin

Relevance: Vanillin, along with Ethyl vanillin, is often studied alongside Maltol and Ethyl Maltol due to their shared use as flavor enhancers in food. [, , , ] Analytical methods have been developed for the simultaneous determination of these four compounds in food matrices. [, , ] For instance, one study employed ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) to quantify Vanillin, Ethyl vanillin, Maltol, and Ethyl Maltol in various food products. [] The overlapping applications and analytical challenges associated with these flavor enhancers make Vanillin a relevant compound to Ethyl Maltol.

Ethyl Vanillin

Relevance: Similar to Vanillin, Ethyl Vanillin is frequently studied in conjunction with Maltol and Ethyl Maltol due to their shared use as food flavor enhancers. [, , ] Analytical methods often target the simultaneous determination of these four compounds in food products. [, , ] This shared context in food chemistry and analysis makes Ethyl Vanillin a relevant compound to Ethyl Maltol.

Furfuryl Alcohol

Relevance: Furfuryl alcohol serves as a key starting material in the industrial synthesis of Ethyl Maltol. [, , ] The synthesis typically involves chlorination of furfuryl alcohol, followed by hydrolysis to yield Ethyl Maltol. [, , ] The use of furfuryl alcohol as a precursor highlights its direct relevance to Ethyl Maltol in the context of chemical synthesis.

2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF)

Relevance: DMHF was investigated alongside glucose and Ethyl Maltol for their effects on nitrogen migration and conversion during the pyrolysis of urea-formaldehyde resin adhesive (UF). [] This study aimed to understand how these model compounds, often found in lignocellulose-derived materials, influence the fate of nitrogen during thermal conversion processes. [] Although structurally dissimilar to Ethyl Maltol, DMHF's inclusion in this research context makes it a relevant compound.

Sulfonate Derivatives of Ethyl Maltol

Relevance: Researchers synthesized and evaluated these derivatives for their anti-oomycete activity against Phytophthora capsici, a destructive plant pathogen. [] Some derivatives showed promising activity, exceeding that of the commercial fungicide zoxamide. [] This study demonstrates the potential of modifying the Ethyl Maltol structure to develop new agrochemicals.

Iron Complexes of Ethyl Maltol

Relevance: Ethyl Maltol, similar to Maltol, acts as a strong and selective chelating agent for iron(III). [, , ] This property has been explored for various applications. For example, one study investigated the use of Ethyl Maltol as a ligand for spectrophotometric iron determination. [] Additionally, researchers explored the effects of Ethyl Maltol and its iron complexes on iron absorption in rats. [] The iron-chelating ability of Ethyl Maltol is a key aspect of its chemical behavior and potential applications.

Zinc Complexes of Ethyl Maltol

Relevance: Ethyl Maltol, along with Maltol, has been studied for its ability to enhance the bioavailability of zinc. [, ] Researchers have synthesized and evaluated the intestinal absorption of Ethyl Maltol-Zn complexes in rats, comparing them to zinc sulfate. [] The findings suggest that Ethyl Maltol-Zn complexes could serve as potential alternatives to traditional zinc supplements for addressing zinc deficiency. [] This application highlights the relevance of Ethyl Maltol-Zn complexes.

Ethylcellulose and Stearic Acid Nanoparticles Containing Ethyl Maltol

Relevance: Researchers utilized electrospraying techniques to prepare nanoparticles containing Ethyl Maltol for potential applications in controlled flavor release. [] The study achieved high entrapment efficiency and yield of Ethyl Maltol within the nanoparticles. [] This research highlights the use of Ethyl Maltol in advanced delivery systems for food and other applications.

Applications in Various Fields

Food Industry

Ethyl maltol has been a game-changer in the food flavoring industry due to its ability to enhance or modify the flavor and aroma of foods and beverages. Its superior flavor and aroma-enhancing capabilities compared to maltol have led to its widespread use as a synthetic additive to meet consumer demands for more appealing taste experiences3.

Agricultural Sector

In agriculture, EM derivatives have been explored for their potential as fungicides. Sulfonate derivatives of ethyl maltol have shown promising anti-oomycete activity against plant pathogens like Phytophthora capsici. Certain derivatives exhibited potent activity, with some outperforming commercial fungicides. The mechanism of action involves disrupting the integrity of the pathogen's membrane, leading to inhibited mycelial growth. This discovery opens avenues for further modification of ethyl maltol to develop new fungicides with unique mechanisms of action4.

Source and Classification

Ethyl maltol is classified as a flavoring agent and aroma compound. It is a derivative of maltol, which itself is a naturally occurring compound found in various plants. Ethyl maltol is synthetically produced for use in food additives, perfumes, and tobacco products due to its desirable flavor profile.

Synthesis Analysis

The synthesis of ethyl maltol can be accomplished through several methods:

  1. Grignard Reaction: One common method involves the reaction of furfural with ethylmagnesium bromide in an inert atmosphere. The process typically occurs under controlled temperatures (0-10 °C) and involves the gradual introduction of chlorine gas to facilitate the reaction. The product undergoes purification steps including filtration and recrystallization to yield high-purity ethyl maltol crystals .
  2. Fermentation Method: Ethyl maltol can also be produced via fermentation processes using specific strains of microorganisms that metabolize sugars to form the compound .
  3. Kojic Acid Method: This method utilizes kojic acid as a precursor, which is transformed into ethyl maltol through various chemical reactions .
  4. Pyrolysis Method: Another approach involves the thermal decomposition of organic materials containing maltol derivatives under controlled conditions .

These methods vary in complexity, yield, and cost-effectiveness.

Molecular Structure Analysis

Ethyl maltol has the molecular formula C7H8O3C_7H_8O_3 and a molecular weight of approximately 156.14 g/mol. The structure features a pyran ring with an ethyl group and a hydroxyl group attached to it. The compound exhibits two conformers due to the presence of intramolecular hydrogen bonds that affect its stability and reactivity.

  • Key Structural Features:
    • Pyran Ring: Six-membered ring containing one oxygen atom.
    • Ethyl Group: Contributes to the compound's flavor profile.
    • Hydroxyl Group: Influences solubility and reactivity.

The infrared spectrum analysis reveals characteristic absorption bands associated with functional groups present in ethyl maltol, confirming its structural integrity .

Chemical Reactions Analysis

Ethyl maltol participates in various chemical reactions:

  1. Esterification: Ethyl maltol can react with carboxylic acids to form esters, enhancing its flavor stability at high temperatures—important for applications in processed foods and tobacco products .
  2. Photochemical Reactions: Under ultraviolet light exposure, ethyl maltol undergoes significant photochemical transformations, leading to the formation of various products such as 1-ethyl-3-hydroxy-6-oxibicyclo compounds. These reactions highlight its reactivity and potential degradation pathways .
  3. Thermal Decomposition: At elevated temperatures (350°C to 400°C), ethyl maltol can decompose into smaller volatile compounds, which may influence its application in food processing .
Mechanism of Action

The mechanism by which ethyl maltol exerts its flavoring effects involves its interaction with taste receptors on the tongue. Its sweet taste is attributed to its structural similarity to sugars, allowing it to activate sweetness receptors effectively.

Additionally, the photochemical behavior of ethyl maltol suggests that it can form reactive intermediates under UV light, which may contribute to its aroma profile through complex reactions involving radical species .

Physical and Chemical Properties Analysis

Ethyl maltol possesses several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Melting Point: Approximately 76 °C.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Odor: Characteristic sweet caramel-like aroma.
  • Stability: Sensitive to heat and light; can degrade under prolonged exposure.

These properties make it suitable for various applications but also necessitate careful handling during storage and use.

Applications

Ethyl maltol finds extensive use across multiple industries:

  1. Food Industry: Primarily used as a flavor enhancer in candies, baked goods, beverages, and dairy products due to its sweet taste.
  2. Fragrance Industry: Employed in perfumes and scented products for its pleasant aroma.
  3. Tobacco Industry: Utilized to enhance flavors in tobacco products, improving consumer appeal.
  4. Pharmaceuticals: Occasionally used as a flavoring agent in medicinal syrups and formulations.
  5. Research Applications: Studied for its potential roles in flavor chemistry and food science innovations .

Properties

CAS Number

4940-11-8

Product Name

Ethyl maltol

IUPAC Name

2-ethyl-3-hydroxypyran-4-one

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3

InChI Key

YIKYNHJUKRTCJL-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=CO1)O

Solubility

Sparingly soluble in water, soluble in propylene glycol
Soluble (in ethanol)

Synonyms

2-Ethyl-3-hydroxy-4-pyrone; 2-Ethyl-3-hydroxy-4H-pyran-4-one; 2-Ethylpyromeconic Acid; 3-Hydroxy-2-ethyl-1,4-pyrone; 3-Hydroxy-2-ethyl-4-pyrone; 3-Hydroxy-2-ethyl-γ-pyrone; Ethyl Maltol; NSC 638851; Veltol Plus

Canonical SMILES

CCC1=C(C(=O)C=CO1)O

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